
1,2-Propanediol-d8
Overview
Description
1,2-Propanediol-d8 (CAS: 80156-55-4) is a fully deuterated analog of 1,2-propanediol, where all eight hydrogen atoms are replaced with deuterium (²H). Its molecular formula is C₃D₈O₂, with a molecular weight of 84.1437 g/mol . Key physical properties include a boiling point of 187°C and melting point of -60°C, making it suitable for applications requiring isotopic labeling in analytical chemistry and metabolic studies . As a stable isotope-labeled standard (SIL Type: Deuterium), it is stored at 2–8°C and classified as non-hazardous (RIDADR: NONH) for transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Propanediol-d8 can be synthesized through the deuteration of 1,2-propanediol. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically requires a catalyst like platinum or palladium and is conducted under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 1,2-propanediol through a reactor containing a deuterium source and a catalyst. The reaction conditions are optimized to achieve high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1,2-Propanediol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated hydroxyacetone or deuterated lactic acid.
Reduction: It can be reduced to form deuterated propan-1-ol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Deuterated hydroxyacetone, deuterated lactic acid.
Reduction: Deuterated propan-1-ol.
Substitution: Deuterated alkyl halides.
Scientific Research Applications
Microbial Production
1,2-Propanediol is commonly produced through microbial fermentation processes. Recent advancements have highlighted the potential of using deuterated forms like 1,2-Propanediol-d8 in metabolic studies and isotopic labeling. The production pathways for 1,2-propanediol include:
- Fermentation of Sugars : Microorganisms can convert de-oxy sugars such as fucose and rhamnose into 1,2-propanediol. This method emphasizes the renewable aspect of producing this compound from biomass .
- Glycolytic Intermediates : The use of dihydroxyacetone phosphate (DHAP) as a substrate has been explored to enhance yields .
The ability to use isotopically labeled compounds like this compound allows researchers to trace metabolic pathways and better understand the biochemical processes involved in fermentation.
Catalytic Oxidation to Lactic Acid
Another significant application of this compound is in the selective oxidation to lactic acid. This reaction is crucial as lactic acid is a valuable commodity chemical used in food and pharmaceutical industries. Recent studies have reported:
- Catalyst Efficiency : Using palladium nanoparticles supported on functionalized multi-walled carbon nanotubes has shown promising results, achieving lactic acid yields of up to 68.3% under optimized conditions .
- Reaction Conditions : The selectivity for lactic acid can be influenced by factors such as reaction time, temperature, and the molar ratio of sodium hydroxide to 1,2-propanediol .
This application not only highlights the utility of this compound in producing valuable chemicals but also points towards its role in advancing catalytic processes.
Biological Studies
The use of deuterated compounds like this compound in biological research provides insights into metabolic processes and drug interactions. For example:
- Isotopic Labeling : Deuterated compounds are often employed in pharmacokinetic studies to trace the metabolism of drugs within biological systems.
- Cancer Research : Compounds derived from or related to 1,2-propanediol have been investigated for their cytotoxic properties against various cancer cell lines . The structural modifications involving deuterated forms can influence their biological activity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1,2-propanediol-d8 is primarily related to its role as a deuterated solvent or reagent. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and analysis of molecular structures. The deuterium atoms also influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of chemical reactions .
Comparison with Similar Compounds
Non-Deuterated Analog: 1,2-Propanediol
- Molecular Formula : C₃H₈O₂
- Molecular Weight : 76.09 g/mol
- CAS : 57-55-6
- Key Differences: The non-deuterated form has a lower molecular weight (76.09 vs. 84.14) and distinct physicochemical properties, such as a lower boiling point (187°C for deuterated vs. 188°C for non-deuterated) due to isotopic effects . Applications differ: Non-deuterated 1,2-propanediol is widely used in pharmaceuticals, cosmetics, and food additives, while the deuterated form serves as an internal standard in mass spectrometry and NMR studies .
Structural Isomers: 1,3-Propanediol
- Molecular Formula : C₃H₈O₂
- CAS : 504-63-2
- Key Differences :
- Despite sharing the same formula, the position of hydroxyl groups alters reactivity and applications. 1,3-Propanediol is a precursor for polyesters (e.g., Sorona®), whereas 1,2-propanediol (propylene glycol) is a humectant and solvent .
- Deuterated analogs of 1,3-propanediol are less commonly reported, highlighting niche utility of 1,2-propanediol-d8 in research .
Deuterated Alcohols: Propanol-d8 Variants
- 2-Propanol-d8 (CAS: 22739-76-0): Formula: (CD₃)₂CDOD Molecular Weight: 68.14 g/mol .
- 1-Propanol-d8 (CAS: 61393-63-3): Formula: CD₃CD₂CD₂OD Molecular Weight: 68.14 g/mol .
- Key Differences: Propanol-d8 compounds have lower molecular weights (68.14 vs. 84.14) and single hydroxyl groups, contrasting with the diol functionality of 1,2-propanediol-d6. This reduces their utility in studies requiring bifunctional isotopic probes .
Stereoisomers: (S)-(+)-1,2-Propanediol
- CAS : 4254-15-3
- Molecular Formula : C₃H₈O₂
- Key Differences :
Other Deuterated Diols and Derivatives
- Piperazine-d8-n-t-boc (CAS: 1126621-86-0):
- 1,2-Propanediol Dimethacrylate (CAS: 7559-82-2):
Data Tables
Table 1. Physicochemical Comparison
Table 2. Application Comparison
Biological Activity
1,2-Propanediol-d8, a deuterated form of 1,2-propanediol (also known as propylene glycol), is a compound that has garnered attention in various fields, including pharmacology and toxicology. This article explores its biological activity, focusing on its metabolic pathways, neurobehavioral effects, and potential applications in research.
Metabolism and Pharmacokinetics
1,2-Propanediol is primarily metabolized in the liver through the action of alcohol dehydrogenase (ADH), which converts it into lactaldehyde. This intermediate is further metabolized by aldehyde dehydrogenase (ALDH) into lactic acid, which is subsequently converted into pyruvate by lactate dehydrogenase (LDH) . The pharmacokinetics of this compound indicates rapid absorption within approximately one hour after administration, with a half-life estimated at around four hours in humans .
Table 1: Metabolic Pathways of this compound
Enzyme | Reaction |
---|---|
Alcohol Dehydrogenase (ADH) | Converts this compound to lactaldehyde |
Aldehyde Dehydrogenase (ALDH) | Converts lactaldehyde to lactic acid |
Lactate Dehydrogenase (LDH) | Converts lactic acid to pyruvate |
Neurobehavioral Effects
Recent studies have highlighted the neurobehavioral consequences of exposure to this compound. A significant investigation using zebrafish models demonstrated that developmental exposure led to long-term neurobehavioral changes in adult fish. Notably, while vascular development was unaffected, there were decreases in the expression of vascular genes such as Flk1 and Vegf . The study also found increases in the transcript abundance of metabolic enzymes associated with 1,2-propanediol metabolism.
Case Study: Zebrafish Model
- Objective : To evaluate the neurobehavioral effects of developmental exposure to this compound.
- Methodology : Zebrafish embryos were exposed to varying concentrations of this compound and assessed for neurodevelopmental impacts.
- Findings :
- Long-term behavioral changes were observed.
- No significant alterations in plasma cortisol or neurotransmitter levels were noted.
- Increased expression of genes involved in metabolic processing was recorded.
Toxicological Considerations
The safety profile of this compound has been evaluated through various toxicological assessments. It is generally recognized as safe when used appropriately; however, its effects on neurodevelopment raise concerns regarding its presence in consumer products such as e-cigarettes. The potential for developmental toxicity necessitates further research to understand its implications fully.
Applications in Research
Due to its unique properties and metabolic behavior, this compound serves as a valuable tool in scientific research. It can be utilized in studies investigating metabolic pathways and the effects of compounds on neurodevelopment. Its deuterated nature allows for precise tracking and quantification in various experimental setups.
Table 2: Research Applications of this compound
Application | Description |
---|---|
Metabolic Studies | Tracking metabolic pathways using isotopic labeling |
Neurodevelopmental Research | Investigating impacts on brain development |
Toxicological Assessments | Evaluating safety profiles in consumer products |
Q & A
Basic Research Questions
Q. What precautions are necessary when handling 1,2-Propanediol-d8 in cell culture studies to avoid contamination?
- Methodological Answer : Non-sterile packaging of deuterated compounds requires pre-treatment (e.g., 0.22 µm filtration) to remove bacterial contaminants before use in cell culture. Ensure strict adherence to aseptic techniques and wear disposable gloves/lab coats during handling to prevent cross-contamination .
Q. How does the isotopic purity (e.g., 98–99+ atom% D) of this compound impact experimental reproducibility in metabolic tracing studies?
- Methodological Answer : High isotopic purity minimizes interference from non-deuterated analogs, ensuring accurate tracking in metabolic flux analysis. Validate purity via mass spectrometry or NMR prior to use, as lower deuteration levels (e.g., <98 atom% D) may introduce variability in kinetic isotope effect (KIE) measurements .
Q. What temperature considerations are critical for dissolving this compound in aqueous buffers?
- Methodological Answer : Solubility decreases at low temperatures; pre-warm solvents to room temperature (20–25°C) and vortex thoroughly. For low-temperature experiments, optimize solvent polarity (e.g., use D2O or deuterated DMSO) to maintain homogeneity .
Advanced Research Questions
Q. How can researchers design experiments to account for kinetic isotope effects (KIEs) when using this compound in enzymatic studies?
- Methodological Answer :
- Step 1 : Compare reaction rates between deuterated and non-deuterated substrates to quantify KIE.
- Step 2 : Use computational modeling (e.g., DFT calculations) to predict deuterium-induced bond strength changes in enzyme active sites.
- Step 3 : Validate experimentally via stopped-flow spectroscopy or isotopic labeling of co-factors (e.g., NAD+/NADH) .
Q. What methodologies are recommended for resolving contradictory NMR data arising from variable deuteration levels in this compound samples?
- Methodological Answer :
- Approach 1 : Use heteronuclear ¹H-²H correlation spectroscopy to distinguish residual proton signals from deuterated positions.
- Approach 2 : Quantify deuteration homogeneity via ²H NMR or LC-MS and standardize batches to ≥99 atom% D for consistency.
- Approach 3 : Cross-reference with independent techniques (e.g., IR spectroscopy) to confirm structural assignments .
Q. How can isotopic labeling with this compound improve resolution in studying propionyl-CoA biosynthesis pathways?
- Methodological Answer :
- Tracing Strategy : Introduce this compound into microbial cultures (e.g., E. coli) and track deuterium incorporation into propionyl-CoA via tandem MS.
- Data Analysis : Use isotopomer distribution analysis (IDA) to map metabolic branching points and quantify flux through competing pathways (e.g., methylcitrate vs. acrylate pathways) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or reactivity of this compound across studies?
- Methodological Answer :
- Source Evaluation : Verify supplier-specific purity (e.g., 98 atom% D vs. 99+ atom% D) and solvent systems used (e.g., D2O vs. H2O).
- Replication : Reproduce experiments under standardized conditions (pH, temperature, isotopic solvent) to isolate variables.
- Collaborative Validation : Cross-check results with independent labs using shared reference samples .
Q. Safety and Compliance
Q. What safety protocols are essential for handling deuterated compounds like this compound in shared laboratory environments?
- Methodological Answer :
Properties
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-2,3-dideuteriooxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-INOGVRQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])O[2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583832 | |
Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80156-55-4 | |
Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.